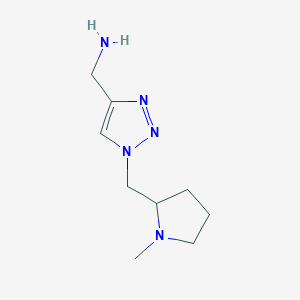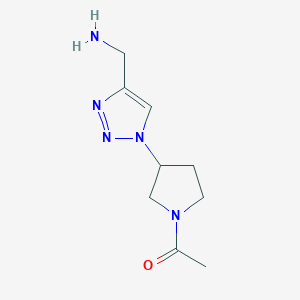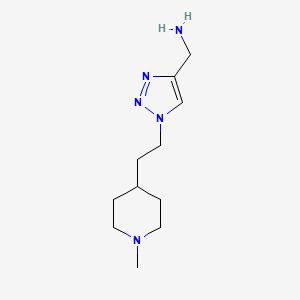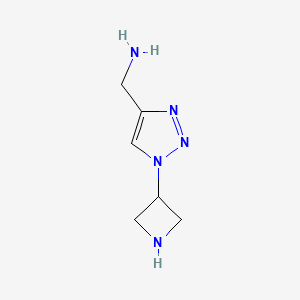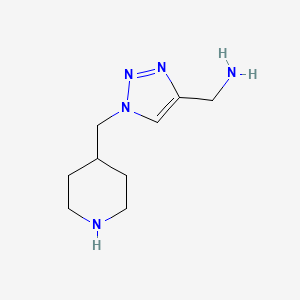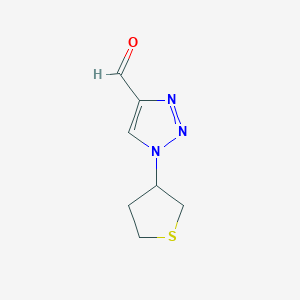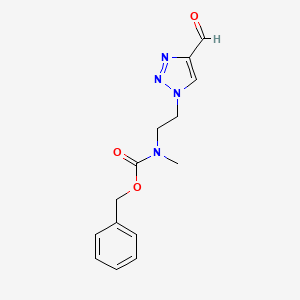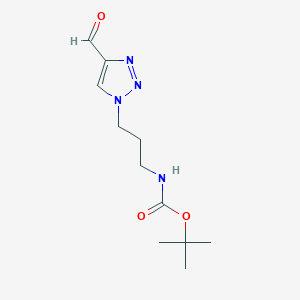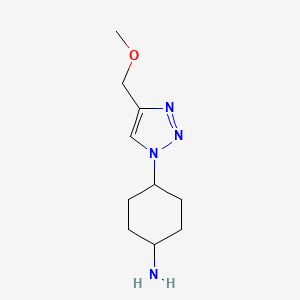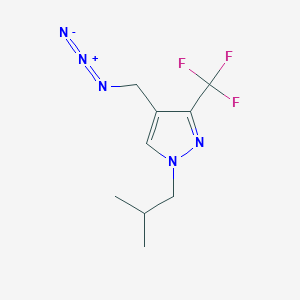
4-(azidomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole
Descripción general
Descripción
The compound “4-(azidomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The azidomethyl group (-CH2N3) contains an azide functional group, which is composed of three nitrogen atoms.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electronegativity of the trifluoromethyl group, which is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
Trifluoromethyl groups are often used in pharmaceuticals, agrochemicals, and materials due to their unique physicochemical properties . The presence of the azide group could also make this compound useful in click chemistry, a type of chemical reaction used to quickly and reliably form substances.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the trifluoromethyl and azide groups. Trifluoromethyl groups are known to have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with structural elements similar to "4-(azidomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole" have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 1,2,3-triazolyl pyrazole derivatives demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities, showcasing their potential as novel antimicrobial agents (Bhat et al., 2016).
Synthesis of Pyrazole Derivatives
Research has also focused on the synthesis of pyrazole derivatives with various functional groups, including trifluoromethyl groups, which are of interest due to their potential applications in medicinal chemistry and agrochemicals. For example, a study on the synthesis of fluoromethylsydnones leading to pyrazoles after cycloaddition reactions with alkynes indicates the utility of these compounds in creating pharmacologically relevant structures (Foster et al., 2013).
Agrochemical Applications
The synthesis of pyrazole carboxamide derivatives has been explored for their fungicidal and nematocidal activities, suggesting their use in agrochemicals. A study reported the preparation of a novel series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, some of which exhibited good nematocidal activity against Meloidogyne incognita (Zhao et al., 2017).
Synthesis and Structural Studies
Additionally, the synthesis and structural characterization of compounds containing pyrazole and trifluoromethyl groups have been a subject of study. These investigations are crucial for understanding the chemical behavior and potential applications of such molecules in the development of new drugs and materials. For example, the synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one highlights the potential medicinal utility of fluorinated fused-ring pyrazoles (Lam et al., 2022).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(azidomethyl)-1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N5/c1-6(2)4-17-5-7(3-14-16-13)8(15-17)9(10,11)12/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHWSKOJZSBCOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(F)(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



